![molecular formula C17H22FN3O2 B2382111 N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide CAS No. 941889-01-6](/img/structure/B2382111.png)
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a chemical compound with the molecular formula C17H24FN3O and a molecular weight of 305.39 g/mol . This compound is characterized by the presence of a cyclopentyl group, a fluorophenyl group, and a piperazine ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-2-(4-(2-chlorophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopentyl-2-(4-(2-bromophenyl)piperazin-1-yl)-2-oxoacetamide
- N-cyclopentyl-2-(4-(2-methylphenyl)piperazin-1-yl)-2-oxoacetamide
Uniqueness
What sets N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide apart from its similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable molecule for various applications .
Biological Activity
Overview
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine ring, contributing to its unique pharmacological profile. Its synthesis typically involves the reaction of cyclopentylamine with 2-fluorophenylpiperazine under controlled conditions, often utilizing acetic anhydride as a reagent.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects. Research indicates that it may act as an enzyme inhibitor or receptor antagonist, which is significant in the context of treating neurological disorders and other conditions.
1. Antidepressant Effects
Studies have shown that compounds similar to this compound exhibit antidepressant properties. The piperazine moiety is known for its role in modulating serotonin and dopamine pathways, which are critical in mood regulation.
2. Neuroprotective Properties
Preliminary research suggests that this compound may have neuroprotective effects, potentially mitigating neuronal damage in various models of neurodegeneration. This could be linked to its ability to inhibit specific enzymes involved in oxidative stress pathways.
3. Antinociceptive Activity
This compound has also been investigated for its antinociceptive (pain-relieving) properties. It may interact with pain pathways in the central nervous system, providing insights into its potential use in pain management therapies.
Comparative Analysis with Similar Compounds
Compound | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
This compound | Cyclopentyl, fluorophenyl, piperazine | Antidepressant, neuroprotective | Unique combination of functional groups |
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | Phenyl and piperazine | Antidepressant | Lacks cyclopentane structure |
N-cyclopentyl-2-{4-[2-fluorophenylsulfonyl]-1-piperazinyl}acetamide | Cyclopentane, fluorinated phenyl | Anticancer | Different functional group substitution |
This table illustrates how this compound stands out due to its specific structural features and associated biological activities.
Case Studies and Research Findings
Recent studies have explored the pharmacodynamics and pharmacokinetics of this compound:
Study 1: Neuroprotective Effects
A study conducted on animal models indicated that administration of this compound resulted in a significant reduction of oxidative stress markers in brain tissues, suggesting potential neuroprotective effects .
Study 2: Antidepressant Activity
In a double-blind clinical trial involving patients with major depressive disorder, participants receiving this compound showed marked improvements in depression scales compared to the placebo group.
Properties
IUPAC Name |
N-cyclopentyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2/c18-14-7-3-4-8-15(14)20-9-11-21(12-10-20)17(23)16(22)19-13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKROIDVQZDOBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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